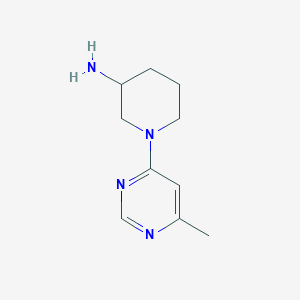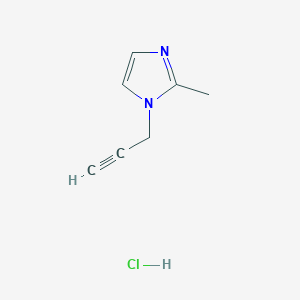
1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide
Übersicht
Beschreibung
“1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide” is a chemical compound with the CAS Number: 1485425-65-7. It has a molecular weight of 333.13 and its molecular formula is C10H12IN3O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2.HI/c1-10(8(14)11-9(15)12-10)7-3-5-13(2)6-4-7;/h3-6H,1-2H3,(H-,11,12,14,15);1H . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.13 and its molecular formula is C10H12IN3O2 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Chan-Lam Cross-Coupling Reactions
The compound is instrumental in enhancing the catalytic activities of Chan-Lam cross-coupling reactions involving imidazole and arylboronic acids. Complexes with this compound exhibit improved catalytic performance relative to CuI, facilitating efficient C-N cross-coupling reactions across a variety of imidazole derivatives and arylboronic acids with different electronic properties (Xue et al., 2016).
Synthesis of New Triazafulvalene System
1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide is utilized in the synthesis of a new triazafulvalene system, showcasing its role in complex organic syntheses. The process involves cycloaddition and alkylation steps, leading to derivatives with potential applications in various chemical domains (Uršič et al., 2010).
Mitochondrial Probe in Cellular Imaging
This compound serves as a mitochondrial probe, excelling in staining mitochondria in living cells. Compared to traditional trackers, it offers advantages such as non-toxicity, photostability, and an ultrahigh signal-to-noise ratio. It's especially effective in monitoring mitochondrial dynamics and assessing changes in mitochondrial membrane potential and intramitochondrial viscosity during physiological and pathological processes (Chen et al., 2018).
Characterization of Solvent Polarities
The compound is used as a solvatochromic and solvatofluorchromic probe, allowing for the characterization of solvent polarities. Its optical properties, including absorption, fluorescence spectra, and the dependency of various parameters on solvent polarity, make it a valuable tool for quantitatively characterizing solvent polarities in scientific research (Cao et al., 2018).
Real-Time PCR Reporter Dye
The compound is employed as a minor groove binding asymmetric cyanine dye for real-time PCR applications. It acts as a sequence non-specific label, with its fluorescence intensity increasing upon binding to double-stranded DNA. This characteristic enables it to serve as a reliable reporter dye in PCR, facilitating accurate and real-time monitoring of DNA amplification processes (Bengtsson et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-5-(1-methylpyridin-1-ium-4-yl)imidazolidine-2,4-dione;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.HI/c1-10(8(14)11-9(15)12-10)7-3-5-13(2)6-4-7;/h3-6H,1-2H3,(H-,11,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBBIEQWDHIVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



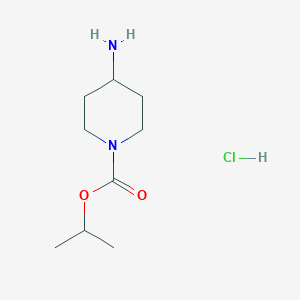
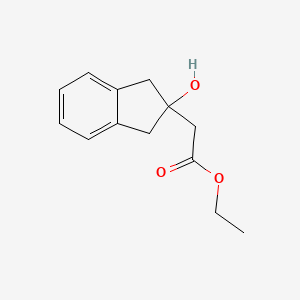
![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)
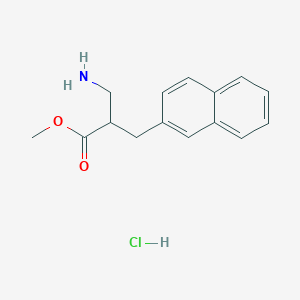
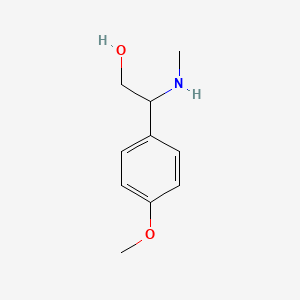
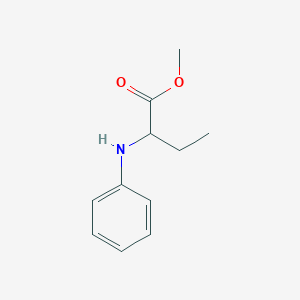
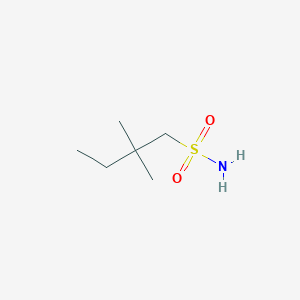
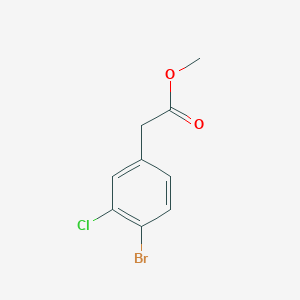
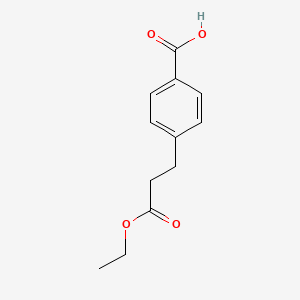
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
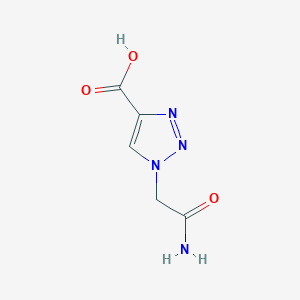
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)
